![molecular formula C13H13N3O2 B5577818 5-[(4-methoxybenzyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B5577818.png)

5-[(4-methoxybenzyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

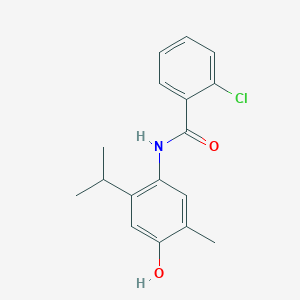

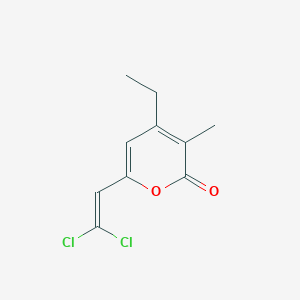

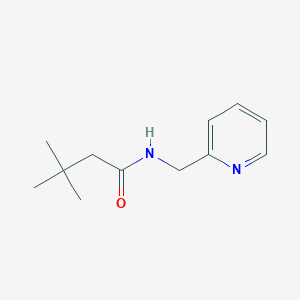

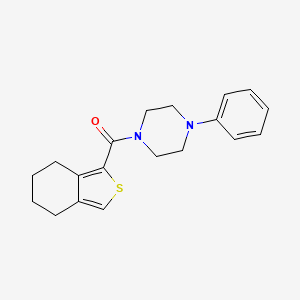

The compound 5-[(4-methoxybenzyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile is likely to be of interest due to its structural uniqueness and potential applicability in various fields such as materials science, pharmaceuticals, and organic chemistry. Compounds with similar structures have been explored for their diverse biological activities and chemical properties.

Synthesis Analysis

Synthesis of compounds closely related to 5-[(4-methoxybenzyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile involves multi-step organic reactions, including condensation, cyclization, and substitution reactions. For example, derivatives of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole have been synthesized through a series of reactions starting from basic triazole scaffolds and modifying them with various substituents to achieve desired properties (Bekircan et al., 2008).

Scientific Research Applications

Antimicrobial and Anticancer Applications

Research indicates that derivatives of 1,2,4-triazole, which share structural similarities with "5-[(4-methoxybenzyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile", exhibit significant antimicrobial and anticancer activities. For instance, Bektaş et al. (2010) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, demonstrating good to moderate antimicrobial activities against various microorganisms. Similarly, Bekircan et al. (2008) explored the anticancer potential of new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives against a panel of cancer cell lines, revealing promising results (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010; Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Corrosion Inhibition

In the field of materials science, pyranopyrazole derivatives, which are structurally related to the compound of interest, have been investigated for their corrosion inhibition performance. Yadav et al. (2016) synthesized two pyranopyrazole derivatives and assessed their efficacy as inhibitors for mild steel corrosion in HCl solution. The study found high inhibition efficiencies, suggesting potential applications in protecting metals from corrosion (Yadav, Gope, Kumari, & Yadav, 2016).

Molecular and Structural Studies

The molecular structure and properties of compounds related to "5-[(4-methoxybenzyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile" have also been subjects of interest. Şahin et al. (2011) conducted X-ray diffraction and density functional theory (DFT) studies on a similar compound, providing insights into its structural characteristics and potential for forming hydrogen bonds, which is crucial for understanding its interactions with biological molecules (Șahin, Onur, Kantar, Cihan, Bekircan, Olcay, Şaşmaz, Selami, & Buyukgungor, Orhan, 2011).

Potential Inhibitors of HIV-1

Larsen et al. (1999) explored the synthesis of triazenopyrazole derivatives as potential inhibitors of HIV-1, indicating the therapeutic potential of compounds with similar structures in treating viral infections (Larsen, Zahran, Pedersen, & Nielsen, 1999).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-[(4-methoxyphenyl)methylamino]-2-methyl-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-9-16-12(7-14)13(18-9)15-8-10-3-5-11(17-2)6-4-10/h3-6,15H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLIHFOWBWMVHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(O1)NCC2=CC=C(C=C2)OC)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5577743.png)

![2-[(3-pyridinylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5577755.png)

![4-benzyl-5-butyl-2-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5577757.png)

![benzyl {2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}carbamate](/img/structure/B5577773.png)

![5-{[(5-phenyl-2-furyl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5577808.png)

![2-isopropyl-4-methyl-N-[2-(5-methyl-2-thienyl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B5577811.png)

![2-methyl-4-phenyl-3-[1-phenyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine](/img/structure/B5577815.png)

![N-[2-(2-thienyl)ethyl]thiophene-2-carboxamide](/img/structure/B5577834.png)

![3-amino-N-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5577837.png)

![(3R*,4R*)-1-[3-(3-methoxyphenyl)propanoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5577850.png)